1-(Ethylsulfonyl)piperidine-3-carbohydrazide
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Overview
Description
1-(Ethylsulfonyl)piperidine-3-carbohydrazide is a chemical compound with the molecular formula C8H17N3O3S and a molecular weight of 235.31 g/mol. It is a useful research chemical, often utilized in various scientific studies due to its unique structural properties.
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)piperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride and hydrazine hydrate. The reaction conditions often include the use of an organic solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Ethylsulfonyl)piperidine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce various piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(Ethylsulfonyl)piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-(Methylsulfonyl)piperidine-3-carbohydrazide: This compound has a similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Propylsulfonyl)piperidine-3-carbohydrazide: This compound has a propylsulfonyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific ethylsulfonyl group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-ethylsulfonylpiperidine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-2-15(13,14)11-5-3-4-7(6-11)8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTFUEQCTQRQLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203699 |
Source
|
Record name | 1-(Ethylsulfonyl)-3-piperidinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-00-8 |
Source
|
Record name | 1-(Ethylsulfonyl)-3-piperidinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832738-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethylsulfonyl)-3-piperidinecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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